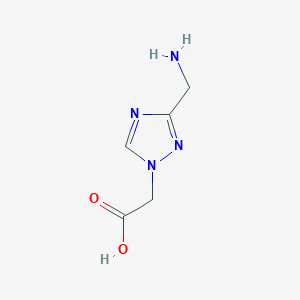

2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid

Description

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetic acid |

InChI |

InChI=1S/C5H8N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,1-2,6H2,(H,10,11) |

InChI Key |

KPIFENQZPMDLOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of a triazole derivative with an appropriate aminomethylating agent. One common method is the reaction of 1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions to form the aminomethylated triazole. This intermediate can then be reacted with chloroacetic acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives (oxidation), dihydrotriazole derivatives (reduction), and various substituted triazole derivatives (substitution).

Scientific Research Applications

2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the amino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The substituents on the triazole ring significantly influence solubility, stability, and bioactivity. Below is a comparison of key analogs:

Key Observations :

- Aminomethyl substitution introduces a primary amine, enabling covalent conjugation or hydrogen bonding, which is absent in methyl- or phenyl-substituted analogs.

- Phenyl-substituted analogs show increased lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Cyclization Approaches

- Target Compound: Likely synthesized via cyclization of aminomethyl-substituted precursors, similar to the method for 5-methyltriazoles using acetamide derivatives .

- 3-Methyl Analog : A continuous-flow method achieved 85% yield via condensation of acetimidamide and hydrazine, avoiding chromatography .

- Phenyl Analog : Prepared via Suzuki coupling or direct alkylation of pre-formed triazoles .

Alkylation Approaches

- Dibromo Analog : Synthesized from 1,2,4-triazole-3-carboxylic acid through bromination and alkylation .

- Unsubstituted Triazole : Produced via N-alkylation of 1H-1,2,4-triazole with bromoacetate, requiring chromatography for isomer separation .

Advancements :

- Flow chemistry improves yields (e.g., 3-methyl analog: 85% vs. traditional batch: 60%) and safety by handling reactive intermediates in controlled conditions .

- Sustainable methods (e.g., aqueous media, chromatography-free isolation) are prioritized for scalability .

Pharmaceutical Potential

- Carbonic Anhydrase Inhibition: Triazole acetic acids with electron-withdrawing groups (e.g., bromo) show inhibitory activity, suggesting the target compound’s aminomethyl group could enhance binding via hydrogen bonding .

- Antimicrobial Activity: Phenyl- and halogen-substituted analogs exhibit moderate activity against pathogens, while aminomethyl derivatives may target bacterial aminotransferases .

Material Science

- Triazole acetic acids are used in polymer stabilization and corrosion inhibition. The aminomethyl group’s chelation ability could improve performance in these roles .

Biological Activity

2-(3-(Aminomethyl)-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound notable for its unique structural features, combining a triazole ring with an amino group and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C5H8N4O2

- Molecular Weight : 156.14 g/mol

- Structure : The compound features a triazole ring substituted with an amino group and an acetic acid functional group, which contributes to its biological activity and reactivity.

Biological Activities

Research indicates that 2-(3-(Aminomethyl)-1H-1,2,4-triazol-1-yl)acetic acid exhibits various biological activities:

- Antimicrobial Activity : Similar triazole derivatives have shown significant antimicrobial properties against bacteria and fungi. The presence of the amino group enhances the binding affinity to microbial targets, potentially leading to higher efficacy in treatment.

- Anticancer Potential : Some studies suggest that compounds with triazole rings can inhibit cancer cell proliferation. The dual functionality of this compound may enhance its interaction with cancerous cells, making it a candidate for further investigation in oncology.

- Anti-inflammatory Effects : Triazole derivatives are known for their anti-inflammatory properties. The acetic acid moiety may contribute to modulating inflammatory pathways, thereby reducing inflammation in various conditions.

The mechanism of action for 2-(3-(Aminomethyl)-1H-1,2,4-triazol-1-yl)acetic acid is still under investigation. However, its ability to form hydrogen bonds and interact with various biological targets is well-documented. Studies have shown that the compound can inhibit specific enzymes involved in disease processes, providing insights into its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of 2-(3-(Aminomethyl)-1H-1,2,4-triazol-1-yl)acetic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| 1H-1,2,4-Triazole | Triazole | Antifungal | Basic structure without acetic acid functionality |

| 3-Amino-1,2,4-triazole | Triazole | Herbicide | Lacks acetic acid moiety |

| 4-Methyl-1H-1,2,3-triazole | Triazole | Pharmaceutical synthesis | Different biological activity profile |

| 5-Amino-1H-1,2,4-triazole | Triazole | Anticancer | Contains amine but lacks acetic acid group |

This table illustrates how the presence of both an amino group and an acetic acid moiety in 2-(3-(Aminomethyl)-1H-1,2,4-triazol-1-yl)acetic acid distinguishes it from other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles exhibit significant antimicrobial effects against various pathogens. The incorporation of the amino group in 2-(3-(Aminomethyl)-1H-1,2,4-triazol-1-yl)acetic acid may enhance these effects through improved binding interactions with microbial enzymes .

- Anticancer Activity : Research has indicated that triazole-containing compounds can inhibit specific cancer cell lines. In vitro studies showed that modifications at the triazole ring could lead to enhanced potency against certain cancer types .

- Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that compounds similar to 2-(3-(Aminomethyl)-1H-1,2,4-triazol-1-yl)acetic acid can reduce inflammatory markers in cellular models .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Starting Materials | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Batch Alkylation | Triazole, Bromoacetate | High temp, Chromatog. | 45–60 | Low selectivity, purification |

| Flow Condensation | Hydrazine, Glyoxylic acid | Mild, no chrom. | 70–85 | Requires flow reactor setup |

How can continuous-flow chemistry improve the synthesis of triazole acetic acid derivatives?

Advanced Research Question

Continuous-flow reactors enhance safety and efficiency by:

- Controlling exothermic intermediates : Mitigates risks associated with energetic compounds (e.g., diazonium species) .

- Improving atom economy : Reduced solvent use and waste generation via integrated processes .

- Optimizing reaction parameters : Residence time, temperature, and reagent stoichiometry can be precisely tuned to maximize yield (e.g., 85% in flow vs. 60% in batch) .

Q. Critical Parameters :

- Residence time : Adjust to balance reaction completion vs. byproduct formation.

- Temperature gradient : Stabilizes reactive intermediates.

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

Key techniques include:

Q. Table 2: Analytical Workflow

| Step | Technique | Purpose | Example Data |

|---|---|---|---|

| 1 | LC-MS | Purity assessment | [M+H]+ = 170.1 |

| 2 | 1H NMR | Regiochemical confirmation | δ 8.2 ppm (triazole H) |

| 3 | Elemental Analysis | Validates C/H/N ratios | C: 42.1%, H: 4.7% |

How can computational methods predict reactivity and stability during synthesis?

Advanced Research Question

- QSAR models : Predict toxicity and metabolic stability of intermediates (e.g., LD50 ~250 mg/kg in rats) .

- DFT calculations : Optimize transition states for regioselective alkylation .

- Molecular docking : Screens potential bioactivity (e.g., binding to enzymatic targets) .

Case Study : Computational toxicity screening identified low hepatotoxicity risk for triazole derivatives, supporting their use in drug discovery .

What are the primary applications of this compound in pharmaceutical research?

Basic Research Question

- Intermediate for phosphonic acids : Used in synthesizing antiviral/antimicrobial agents (e.g., (1-hydroxy-1-phosphonoethyl)-phosphonic acid) .

- Peptidomimetics : The aminomethyl group enables peptide backbone functionalization for protease inhibition studies .

How can regioselectivity in triazole alkylation be enhanced?

Advanced Research Question

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer N-1 alkylation .

- Metal-free catalysis : Use Brønsted acids to stabilize transition states .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) improve selectivity marginally (<10% variation) .

What safety and environmental considerations apply to scaled synthesis?

Basic Research Question

- Green chemistry principles : Avoid chromatography (reduces solvent waste) .

- Energetic intermediates : Flow reactors safely handle unstable intermediates (e.g., hydrazones) .

How does the aminomethyl group influence further functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.